molecular formula C15H14N4O2 B12810336 2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione CAS No. 133627-33-5

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione

Cat. No.: B12810336
CAS No.: 133627-33-5
M. Wt: 282.30 g/mol
InChI Key: IUXQNPCHCAMRPU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name This compound adheres to IUPAC guidelines for polycyclic heterocycles. The base structure is defined by the tricyclo[9.4.0.03,8] framework, specifying a bicyclo[4.4.0] decane system fused to an additional cycloheptane ring at positions 3 and 8. The prefix tetraza- denotes four nitrogen atoms within the ring system, positioned at carbons 2, 4, 9, and 15. Substituents include a cyclopropyl group at position 2 and a methyl group at position 7. The suffix -dione indicates two ketone groups at positions 10 and 12, while the unsaturation pattern (-pentaene) specifies five double bonds across the 15-membered system.

Molecular Topology and Bridged Ring System Analysis

The compound’s topology features a tricyclic core comprising fused 5-, 6-, and 7-membered rings (Figure 1). The central bicyclo[4.4.0] decane system bridges positions 3 and 8 of the cycloheptane ring, creating a rigid scaffold. Nitrogen atoms occupy bridgehead positions (C2 and C9), with additional nitrogen heteroatoms at C4 and C15. The cyclopropyl substituent at C2 introduces angular strain, while the methyl group at C7 adopts an equatorial orientation relative to the fused ring system. Density functional theory (DFT) studies of analogous tricyclic orthoamides suggest that noncovalent interactions, such as C–H···O hydrogen bonds, may stabilize specific conformations of the bridged system.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound are limited, insights can be drawn from related tricyclic systems. For example, anhydrous and hydrated forms of tricyclic orthoamides exhibit distinct conformational preferences: hydrated crystals stabilize eclipsed conformations via C–H···O interactions with water molecules, whereas anhydrous forms favor staggered arrangements. In the target compound, the ketone groups at C10 and C12 may participate in similar intermolecular interactions, influencing packing patterns. The cyclopropyl substituent’s steric bulk likely restricts rotational freedom, favoring a fixed dihedral angle between the tricyclic core and the substituent.

Parameter Value Description
Molecular Formula C₁₅H₁₄N₄O₂ Derived from PubChem data
Bridged Ring System Tricyclo[9.4.0.03,8] Fusion of 5-, 6-, and 7-membered rings
Key Functional Groups 2 ketones, 4 amines Positions 10, 12 (ketones); 2, 4, 9, 15 (amines)

Comparative Structural Analysis with Tricyclic Heterocyclic Analogues

Compared to tricyclic hosts like H1 (C₄₂H₃₆N₂O₂) and H2 (C₅₀H₄₀N₂O₂), which feature xanthenyl and naphthyl moieties, this compound lacks extended aromatic systems but compensates with higher nitrogen content. The tetrazatricyclo framework enhances hydrogen-bonding capacity relative to carbon-rich analogues like tricyclo[9.4.0.03,8]pentadecane. Unlike H1 and H2 , which adopt zigzag or folded conformations in host-guest complexes, the rigid cyclopropyl group in the target compound likely enforces a planar geometry, reducing conformational flexibility.

Properties

CAS No.

133627-33-5

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione

InChI

InChI=1S/C15H14N4O2/c1-8-4-6-17-14-12(8)18-15(21)11-10(20)5-7-16-13(11)19(14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,16,20)(H,18,21)

InChI Key

IUXQNPCHCAMRPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C(=O)C=CN3)C(=O)N2)C4CC4

Origin of Product

United States

Preparation Methods

Construction of the Core Framework

  • Reactants : A precursor containing an aromatic amine group (e.g., pyrimidine derivatives) is used.
  • Reaction Conditions : A condensation reaction with a carbonyl compound under acidic or basic conditions typically forms the initial cyclic framework.
  • Catalysts : Lewis acids or strong bases may be employed to facilitate cyclization.

Cyclopropyl Group Introduction

  • Method : Cyclopropanation using diazo compounds or Simmons–Smith reactions.
  • Solvents : Non-polar solvents like dichloromethane (DCM) are preferred for stability.
  • Temperature Control : Low to moderate temperatures are maintained to prevent side reactions.

Methylation

  • Reagents : Methyl iodide (CH3I) or dimethyl sulfate (DMS).
  • Conditions : Alkylation is performed in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone.

Final Cyclization

  • The final step involves closing the tetrazatricyclic ring system using dehydrating agents or high-temperature conditions in polar solvents like dimethylformamide (DMF).

Optimization Parameters

Key factors influencing yield and purity include:

  • Reaction Temperature : Elevated temperatures can improve reaction rates but may lead to decomposition; hence optimization is critical.
  • Solvent Selection : Solvents like DCM or DMF are chosen based on their ability to dissolve reactants and stabilize intermediates.
  • Catalyst Choice : Catalysts such as palladium complexes or Lewis acids enhance reaction efficiency but must be carefully removed post-reaction.

Challenges in Synthesis

Data Table: Key Reaction Parameters

Step Reactants Conditions Yield (%) Notes
Core Framework Formation Aromatic amine + carbonyl Acidic medium, reflux ~60–70 Initial cyclization step
Cyclopropyl Introduction Diazo compound + alkene DCM, room temperature ~50–60 Cyclopropanation via Simmons–Smith
Methylation Methyl iodide + base Acetone, mild heating ~70–80 Requires careful handling of reagents
Final Cyclization Nitrogen-rich intermediate DMF, high temperature ~40–50 Critical step for tetrazatricyclic core

Analytical Techniques for Verification

Post-synthesis verification includes:

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.

Scientific Research Applications

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities, differing in heteroatom composition, substituents, or ring systems. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (IUPAC) Substituents/Modifications Heteroatoms Notable Properties/Applications Reference
2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione Cyclopropyl (C2), methyl (C7) 4N, 0S, 0O Potential kinase inhibition (inferred)
(4E)-4-(2-methylpropylidene)-7-(propan-2-yl)-15-oxa-2,5,8-triazatricyclo[8.5.0.0³,⁸]pentadeca-1(10),2,11,13-tetraene-6,9-dione 2-methylpropylidene (C4), isopropyl (C7) 3N, 1O Enhanced polarity due to oxa bridge
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 4-methoxyphenyl (C9) 1N, 2S Sulfur-rich framework; redox-active
7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.0¹,⁹.0³,⁸]pentadeca-3,5-diene-10,14-dione Hydroxy (C7), hydroxymethyl (C11), methyl (C15) 2N, 2S Chelation potential; antimicrobial activity

Key Structural and Functional Differences

Heteroatom Composition :

  • The target compound contains four nitrogen atoms (tetrazatricyclo), while the oxa-analog () replaces one nitrogen with oxygen, likely increasing polarity and hydrogen-bonding capacity .
  • Sulfur-containing analogs () exhibit thia bridges (3,7-dithia or 12,13-dithia), which may enhance redox activity or metal-binding properties compared to nitrogen-rich frameworks .

In contrast, the 2-methylpropylidene group in ’s compound may favor hydrophobic interactions . Hydroxy and hydroxymethyl groups in ’s compound improve solubility and enable hydrogen bonding, contrasting with the methyl and cyclopropyl groups in the target compound .

Biological Implications :

  • The sulfur-rich analogs () are reported to exhibit antimicrobial and chelation properties, whereas nitrogen-dense frameworks (e.g., the target compound) are often explored for kinase or protease inhibition due to their ability to mimic purine/pyrimidine motifs .

Synthetic Accessibility :

  • The target compound’s tetrazatricyclo system likely requires multistep synthesis involving cyclopropanation and nitrogen heterocycle formation. In contrast, sulfur-containing analogs () may utilize thiol-ene or disulfide coupling strategies .

Research Findings and Data Gaps

  • Structural Data: The target compound’s crystal structure (if resolved) may leverage SHELX software for refinement, as noted in .
  • Unanswered Questions: The evidence lacks comparative data on solubility, stability, or toxicity.

Biological Activity

2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione is a complex organic compound notable for its unique structure and potential biological activities. This compound features a tetrazatricyclic framework and various functional groups that contribute to its reactivity and biological interactions.

Property Details
Molecular FormulaC15H26N4O
Molecular Weight278.39 g/mol
IUPAC Name2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one
InChIInChI=1S/C15H26N4O/c1-9-6-8...
InChI KeyNYINOACZUYPYHI-UHFFFAOYSA-N
Canonical SMILESCC1CCNC2C1NC(=O)C3CCCNC3N2C4CC4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate biological pathways effectively.

Pharmacological Studies

Recent studies have indicated that this compound exhibits promising pharmacological properties:

  • Antimicrobial Activity : Preliminary tests have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects : Evidence indicates potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis.

Comparative Analysis

To understand the uniqueness of this compound compared to similar tetrazatricyclic derivatives, a comparative analysis was performed:

Compound Biological Activity
2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-oneAntimicrobial, anticancer
2-Cyclopropyl-7-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-oneLimited antimicrobial activity
2-Cyclopropyl-7-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-oneModerate anticancer effects

Q & A

Q. What validation protocols ensure reproducibility in biological assays given batch-to-batch variability?

  • Methodological Answer : Implement orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporter systems). Use a reference standard (e.g., USP-grade compound) for inter-laboratory calibration and include positive/negative controls in all assay plates .

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